1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions: : The preparation involves the fusion of 1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base, followed by reaction with isocyanate. The synthetic route might vary slightly based on the availability of reagents and desired purity.
Industrial production methods: : Large-scale production could involve optimizing reaction conditions such as temperature, solvents, and catalysts to ensure high yields and purity. Use of continuous flow reactors might be considered to increase efficiency and safety.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo several reactions, such as:
Oxidation: : Conversion of the tetrahydroquinoline ring to quinoline.
Reduction: : Reduction of the urea functional group.
Substitution: : The methoxyacetyl and phenylpropyl groups can be substituted under appropriate conditions.
Common reagents and conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major products formed
From oxidation: Quinoline derivatives.
From reduction: Amines, alcohol derivatives.
From substitution: Varied products depending on the substituent and reaction conditions.
Scientific Research Applications: : This compound finds applications across multiple fields:
Chemistry: : Useful in studying reaction mechanisms and as a building block in synthetic organic chemistry.
Biology: : Potential use as a pharmacophore in drug design.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activity.
Industry: : Can be utilized in materials science for the synthesis of novel polymers and resins.
Mechanism of Action
Mechanism: : The compound’s effects are based on its ability to interact with specific molecular targets such as enzymes and receptors.
Molecular targets and pathways: : It could inhibit specific enzymes or modulate receptor activity, leading to altered cellular responses. Its quinoline core might bind to nucleic acids, affecting genetic expression.
Comparison with Similar Compounds
Similar compounds: : Other tetrahydroquinoline and phenylpropyl derivatives.
Uniqueness: : The presence of both methoxyacetyl and phenylpropyl groups confers a unique set of chemical properties and biological activities, making it distinct from other similar compounds.
Enjoy diving deeper into the world of this fascinating molecule. It’s a promising candidate for extensive research and various applications.
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-16-21(26)25-14-6-10-18-11-12-19(15-20(18)25)24-22(27)23-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16H2,1H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGIXMRIRLBBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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